molecular formula C24H30 B12556408 Benzene, 1,1'-(1,8-octanediyl)bis[4-ethenyl- CAS No. 183727-71-1

Benzene, 1,1'-(1,8-octanediyl)bis[4-ethenyl-

Cat. No.: B12556408
CAS No.: 183727-71-1
M. Wt: 318.5 g/mol
InChI Key: QSQYAULRJVZNJT-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(1,8-octanediyl)bis[4-ethenyl-] is an organic compound with the molecular formula C24H30 It is characterized by the presence of two benzene rings connected by an octane chain, each benzene ring having an ethenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(1,8-octanediyl)bis[4-ethenyl-] typically involves the reaction of 1,8-dibromooctane with 4-ethenylbenzene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of Benzene, 1,1’-(1,8-octanediyl)bis[4-ethenyl-] follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(1,8-octanediyl)bis[4-ethenyl-] undergoes various chemical reactions, including:

    Oxidation: The ethenyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ethenyl groups can be reduced to ethyl groups using hydrogenation.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of ethyl-substituted benzene derivatives.

    Substitution: Formation of nitrobenzene, sulfonylbenzene, or halobenzene derivatives.

Scientific Research Applications

Benzene, 1,1’-(1,8-octanediyl)bis[4-ethenyl-] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1,8-octanediyl)bis[4-ethenyl-] involves its interaction with molecular targets through its ethenyl and benzene groups. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pathways involved include:

    Binding to enzymes or receptors: The compound can bind to specific sites on enzymes or receptors, altering their activity.

    Formation of reactive intermediates: The ethenyl groups can form reactive intermediates that participate in further chemical reactions.

Comparison with Similar Compounds

Benzene, 1,1’-(1,8-octanediyl)bis[4-ethenyl-] can be compared with similar compounds such as:

    Benzene, 1,1’-(1,8-octanediyl)bis[4-bromo-]: Similar structure but with bromo groups instead of ethenyl groups.

    Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Shorter alkane chain and methyl groups instead of ethenyl groups.

Properties

CAS No.

183727-71-1

Molecular Formula

C24H30

Molecular Weight

318.5 g/mol

IUPAC Name

1-ethenyl-4-[8-(4-ethenylphenyl)octyl]benzene

InChI

InChI=1S/C24H30/c1-3-21-13-17-23(18-14-21)11-9-7-5-6-8-10-12-24-19-15-22(4-2)16-20-24/h3-4,13-20H,1-2,5-12H2

InChI Key

QSQYAULRJVZNJT-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CCCCCCCCC2=CC=C(C=C2)C=C

Origin of Product

United States

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